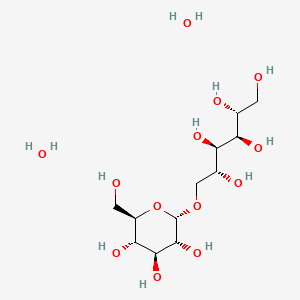
2,4-Dichloro-5-trichloromethylpyrimidine, 97%
Übersicht
Beschreibung
2,4-Dichloro-5-trichloromethylpyrimidine, 97% (2,4-DCTMP) is an organic compound with a variety of uses in scientific research. It is a colorless, crystalline solid that is soluble in water, alcohols, and some organic solvents. It is used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-5-trichloromethylpyrimidine, 97% is not well understood. However, it is known to interact with enzymes and proteins. It is thought to act as an inhibitor of certain enzymes, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
2,4-Dichloro-5-trichloromethylpyrimidine, 97% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in biochemical and physiological processes. In addition, it has been shown to have an effect on cell signaling pathways, which can lead to changes in gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Dichloro-5-trichloromethylpyrimidine, 97% has several advantages for use in laboratory experiments. It is soluble in water, alcohols, and some organic solvents, which makes it easy to work with. In addition, it is relatively stable and does not degrade easily. However, it can be toxic if ingested or inhaled, and it can cause skin and eye irritation.
Zukünftige Richtungen
There are several potential future directions for the use of 2,4-Dichloro-5-trichloromethylpyrimidine, 97%. It could be used to study the mechanism of action of drugs and other compounds, as well as to study the biochemical and physiological effects of various compounds. Additionally, it could be used to synthesize compounds for use in drug development. Finally, it could be used to study enzyme inhibition and protein-protein interactions.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-trichloromethylpyrimidine, 97% is used in a variety of scientific research applications. It is used in the synthesis of compounds for use in drug development, as well as in the study of biochemical and physiological effects. It is also used in the study of enzyme inhibition and protein-protein interactions. In addition, it is used in the study of the mechanism of action of drugs and other compounds.
Eigenschaften
IUPAC Name |
2,4-dichloro-5-(trichloromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl5N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZFMUGZRWVTKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(Cl)(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594175 | |
| Record name | 2,4-Dichloro-5-(trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95234-75-6 | |
| Record name | 2,4-Dichloro-5-(trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6320345.png)







